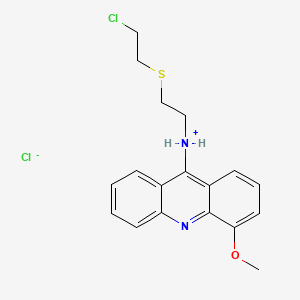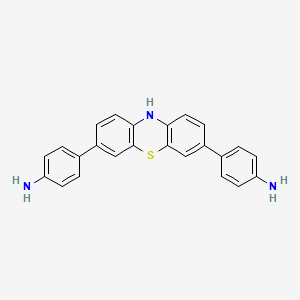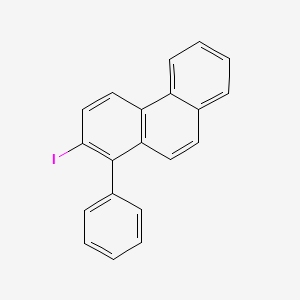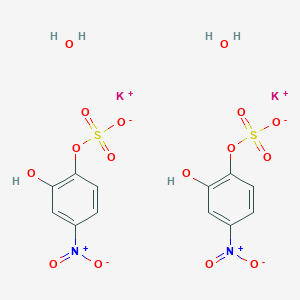
dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate typically involves the sulfonation of 4-nitrocatechol. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester. The product is then purified and crystallized to obtain the dipotassium salt dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions include amino derivatives and substituted phenolic compounds, which can be further utilized in various applications .
Aplicaciones Científicas De Investigación
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate has a wide range of scientific research applications:
Chemistry: Used as a chromogenic substrate in enzyme assays to measure the activity of sulfatases.
Biology: Employed in the study of glycosaminoglycan-degrading enzymes and mucopolysaccharidoses.
Medicine: Utilized in diagnostic assays for lysosomal storage disorders.
Industry: Applied in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The compound acts as a substrate for sulfatase enzymes. The sulfatase catalyzes the hydrolysis of the sulfate ester bond, releasing the phenolic compound and inorganic sulfate. This reaction is crucial in various biochemical pathways, including the degradation of glycosaminoglycans .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenyl sulfate: Another sulfate ester used in similar biochemical assays.
2-Hydroxy-5-nitrophenyl sulfate: A closely related compound with similar applications.
Uniqueness
Dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate is unique due to its specific structure, which allows it to act as an effective substrate for sulfatase enzymes. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H12K2N2O16S2 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
dipotassium;(2-hydroxy-4-nitrophenyl) sulfate;dihydrate |
InChI |
InChI=1S/2C6H5NO7S.2K.2H2O/c2*8-5-3-4(7(9)10)1-2-6(5)14-15(11,12)13;;;;/h2*1-3,8H,(H,11,12,13);;;2*1H2/q;;2*+1;;/p-2 |
Clave InChI |
YWDZXQCXYVNXOZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].C1=CC(=C(C=C1[N+](=O)[O-])O)OS(=O)(=O)[O-].O.O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


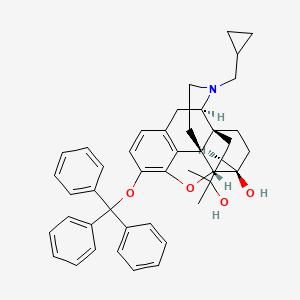
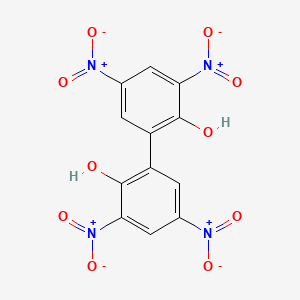
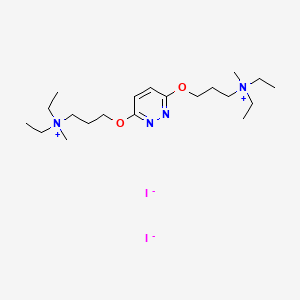
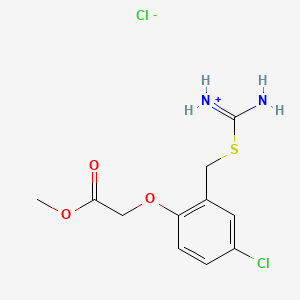
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)
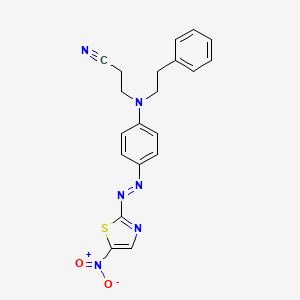

![Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
![3,3-Dimethyl-13-p-tolyl-2,3,4,13-tetrahydroindazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B15342552.png)


